(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone
Description
(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is a benzoylpiperidine derivative featuring a piperidine core substituted with a benzyloxymethyl group at the 4-position and a 2-fluorophenyl ketone moiety. Its structure combines electron-withdrawing (fluorine) and lipophilic (benzyloxy) groups, which are critical for influencing bioavailability, binding affinity, and metabolic stability.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c21-19-9-5-4-8-18(19)20(23)22-12-10-17(11-13-22)15-24-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXUIOSAAKMTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine ring with a benzyloxy methyl halide under basic conditions.
Attachment of the Fluorophenyl Methanone Group: The final step involves the acylation of the piperidine derivative with a fluorophenyl methanone chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy methyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Benzyloxy Methyl Group : This can be done via nucleophilic substitution reactions with benzyl chloride.
- Attachment of the Fluorophenyl Moiety : The final step involves coupling with 4-fluorobenzoyl chloride under basic conditions.
Optimizations in industrial settings may include continuous flow reactors and advanced purification techniques to improve yield and purity.
Chemistry
The compound serves as an important intermediate in synthesizing more complex molecules, facilitating the development of new chemical entities with potential therapeutic applications.
Biology
In biological research, (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is utilized for:
- Receptor Binding Studies : It may interact with various receptors, including muscarinic receptors, which are crucial for cognitive functions and neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest its potential as an inhibitor for enzymes such as tyrosinase, which is relevant in treating hyperpigmentation disorders.
Pharmaceutical Industry
The compound holds promise in pharmaceutical development, particularly for neurological conditions due to its structural attributes that may influence pharmacokinetic and pharmacodynamic properties.
Case Studies and Research Findings
Recent studies have highlighted several applications:
- Neurological Disorders : Research indicates that derivatives of this compound may act as antagonists at muscarinic receptors, presenting potential therapeutic avenues for conditions like Alzheimer's disease .
- Anticancer Properties : Analogous compounds have shown efficacy in inhibiting cancer cell lines, suggesting that (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone could have similar applications .
Mechanism of Action
The mechanism of action of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone with structurally related benzoylpiperidine and benzophenone derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.
Substituent Effects on Piperidine/Benzophenone Cores
a. Fluorine Substitution
- Target Compound : The 2-fluorophenyl group enhances metabolic stability and influences π-π stacking interactions in biological targets.
- (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone (8d): Lacks the benzyloxymethyl group but shares the 2-fluorophenyl motif. Exhibits a molecular weight of 222 (m/z) and 76% synthetic yield, suggesting efficient synthesis despite simpler substitution .
- BAY10000493 : A K2P3.1 inhibitor with a 2-fluorophenyl group and a piperazine ring. Replacing piperidine with piperazine introduces additional nitrogen atoms, likely altering conformational flexibility and binding kinetics .
b. Benzyloxy and Aromatic Extensions
- (4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-methoxyphenyl)methanone (54): Incorporates a 4-benzylbenzoyl group and additional fluorine/methoxy substituents. The extended aromatic system increases lipophilicity (logP), while the 73% yield indicates moderate synthetic efficiency .
- (4-(4-Cyclopropylbenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone (19): Substitutes benzyloxy with cyclopropyl and hydroxyl groups. The hydroxyl group improves solubility via hydrogen bonding but reduces yield (59%) due to steric challenges during synthesis .
Key Observations :
- Bulky substituents (e.g., benzylbenzoyl) reduce yields compared to simpler analogs.
- Hydroxyl groups improve solubility but may complicate purification.
Structural and Spectroscopic Insights
NMR Trends :
- Crystallography: Benzophenone derivatives like (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone exhibit dihedral angles (~57°) between aromatic rings, influencing molecular packing and stability .
Pharmacological Implications
- Target Compound : The benzyloxymethyl group may enhance blood-brain barrier penetration, making it suitable for central nervous system targets.
Biological Activity
(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties, particularly in receptor interactions and enzyme inhibition.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a benzyloxy methyl group and a fluorophenyl moiety. Its synthesis typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Benzyloxy Methyl Group : This is accomplished via nucleophilic substitution reactions employing benzyl chloride.
- Coupling with Fluorophenyl Ethanone : The final step involves the reaction of the piperidine derivative with 4-fluorobenzoyl chloride under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in various biochemical pathways, potentially modulating enzymatic activity and receptor signaling.
Enzyme Inhibition
Research indicates that (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can serve as an enzyme inhibitor. For example, similar compounds have shown competitive inhibition against tyrosinase, an enzyme involved in melanin production. Inhibitory concentrations (IC50) for related derivatives have been reported in the low micromolar range, suggesting significant biological activity .
Antiproliferative Effects
In vitro studies have demonstrated that compounds structurally related to (4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone exhibit antiproliferative effects on cancer cell lines. For instance, derivatives have shown promising results against MCF-7 breast cancer cells, indicating potential for development as anticancer agents .
Study on Tyrosinase Inhibition
A study evaluated the inhibitory effects of various piperidine derivatives on tyrosinase activity. The results indicated that certain modifications could enhance binding affinity and selectivity for the enzyme. The compound's structural features were linked to its competitive inhibition profile, with IC50 values significantly lower than reference compounds .
Anticancer Activity Assessment
In another study focused on antiproliferative activity, related compounds were tested against MCF-7 cells. The results showed that these derivatives could reduce cell viability at concentrations as low as 1 µM, suggesting their potential role in cancer treatment strategies .
Data Summary
| Activity Type | Compound | IC50 Value (μM) | Notes |
|---|---|---|---|
| Tyrosinase Inhibition | 1-(4-((Benzyloxy)methyl)piperidin-1-yl)(2-fluorophenyl)methanone | Low micromolar range | Competitive inhibitor |
| Antiproliferative | Related piperidine derivatives | 1 | Significant reduction in MCF-7 cell viability |
Q & A
Q. What computational tools predict the crystallographic packing of benzoylpiperidine derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., O–H⋯O hydrogen bonds) that stabilize crystal lattices, as demonstrated for benzophenone analogues .
- Molecular dynamics simulations : Model packing efficiency using software like Mercury or Olex2 to optimize crystallization solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
